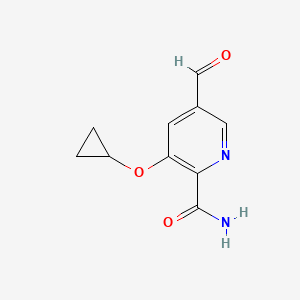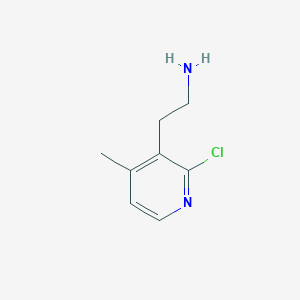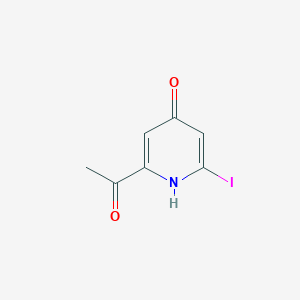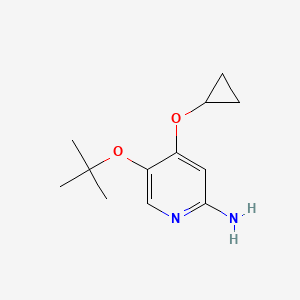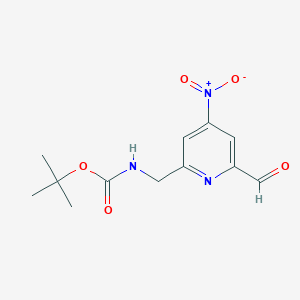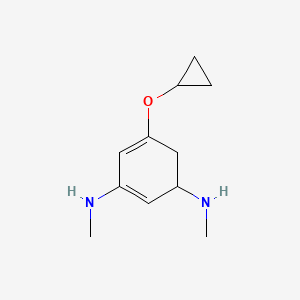
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine is an organic compound with the molecular formula C11H18N2O This compound is characterized by the presence of a cyclopropoxy group attached to a cyclohexa-1,5-diene ring, with two dimethylamino groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine typically involves the following steps:
Formation of the Cyclohexa-1,5-diene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.
Dimethylation of the Amino Groups: The final step involves the dimethylation of the amino groups at positions 1 and 3 using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of cyclohexa-1,5-diene-1,3-dione derivatives.
Reduction: Formation of cyclohexa-1,5-diene-1,3-diamine derivatives.
Substitution: Formation of substituted cyclohexa-1,5-diene derivatives.
科学的研究の応用
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine: shares structural similarities with other cyclohexa-1,5-diene derivatives, such as:
Uniqueness
- The presence of the cyclopropoxy group and the specific positioning of the dimethylamino groups confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
特性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
5-cyclopropyloxy-1-N,3-N-dimethylcyclohexa-1,5-diene-1,3-diamine |
InChI |
InChI=1S/C11H18N2O/c1-12-8-5-9(13-2)7-11(6-8)14-10-3-4-10/h5-6,9-10,12-13H,3-4,7H2,1-2H3 |
InChIキー |
ZQQMVJDPYNCYSW-UHFFFAOYSA-N |
正規SMILES |
CNC1CC(=CC(=C1)NC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






